10'-Apo-beta-carotenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

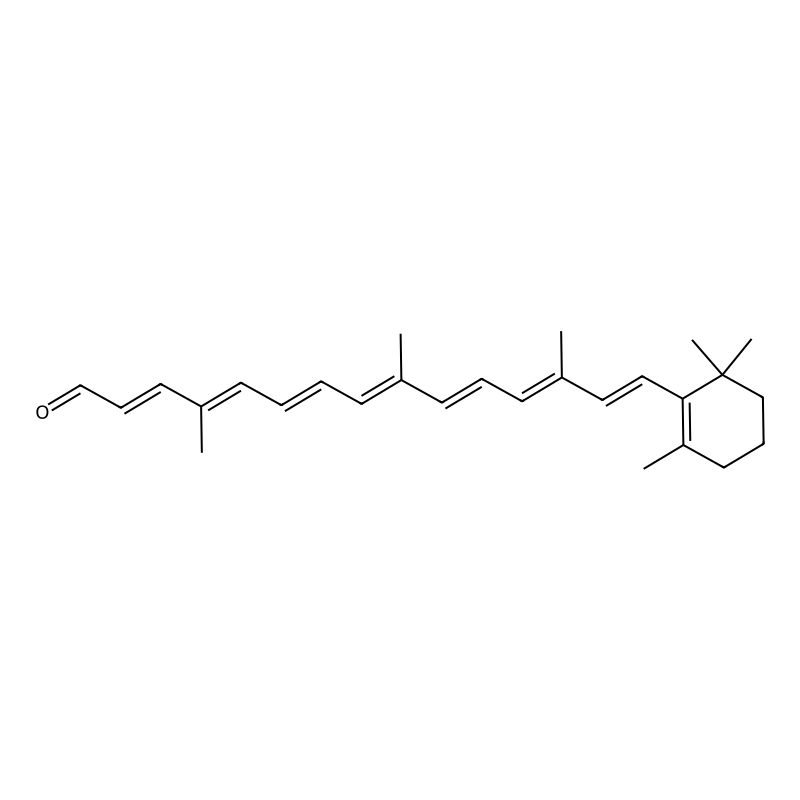

10'-Apo-beta-carotenal, also known as 10'-apo-β,psi-carotenal, is a carotenoid derivative that arises from the oxidative cleavage of beta-carotene at the 10'-position. It belongs to the class of organic compounds known as sesterterpenoids, characterized by five consecutive isoprene units. This compound is a weakly basic, essentially neutral molecule with a chemical formula of C27H36O and a molecular weight of approximately 376.58 Daltons .

10'-Apo-beta-carotenal participates in several enzymatic reactions. Notably, it can be produced through the action of beta-carotene-9',10'-dioxygenase, which cleaves the beta-carotene structure at the 9',10' bond to yield both 10'-apo-beta-carotenal and beta-ionone. Additionally, all-trans-10'-apo-beta-carotenal can undergo further transformations catalyzed by specific dioxygenases, such as the all-trans-10'-apo-beta-carotenal 13,14-cleaving dioxygenase, which facilitates oxidative degradation .

Research indicates that 10'-Apo-beta-carotenal exhibits various biological activities. It has been shown to be rapidly absorbed by intestinal cells (Caco-2) and undergoes metabolic conversion into other compounds within these cells . The compound's metabolites have distinct UV absorption spectra, suggesting specific biological roles that merit further investigation. Additionally, its potential antioxidant properties may contribute to its biological significance.

The synthesis of 10'-Apo-beta-carotenal can be achieved through several methods:

- Enzymatic Cleavage: Utilizing enzymes such as beta-carotene-9',10'-dioxygenase to cleave beta-carotene.

- Chemical Oxidation: Chemical methods involving oxidative agents can also yield this compound from beta-carotene.

- Synthetic Organic Chemistry: Laboratory synthesis using established organic reactions can produce 10'-Apo-beta-carotenal from simpler precursors.

10'-Apo-beta-carotenal has several applications:

- Nutraceuticals: It is explored for its potential health benefits, particularly in dietary supplements due to its carotenoid properties.

- Food Industry: Used as a colorant or flavoring agent in food products.

- Pharmaceuticals: Investigated for its possible therapeutic effects, including antioxidant activity and other health benefits.

Several compounds share structural similarities with 10'-Apo-beta-carotenal. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Carotene | Precursor with a full carotenoid structure | More extensive conjugated double bonds |

| Beta-Apo-8'-carotenal | Cleaved at the 8' position | Different metabolic pathways |

| Beta-Apo-12'-carotenal | Cleaved at the 12' position | Varies in biological activity |

| Retinal | Aldehyde form of Vitamin A | Critical for vision; different functional roles |

| Lutein | Contains additional hydroxyl groups | Known for eye health benefits |

The uniqueness of 10'-Apo-beta-carotenal lies in its specific cleavage position on the beta-carotene molecule and its resultant metabolites, which may confer distinct biological activities and applications not shared with other similar compounds.